molecular formula C20H20ClN3O3 B2833494 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide CAS No. 898439-46-8

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide

Cat. No. B2833494
CAS RN: 898439-46-8
M. Wt: 385.85
InChI Key: MYPIBBJCDGDTQX-UHFFFAOYSA-N
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Description

The compound “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide” is likely to be a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, an acetyl group, a chlorophenyl group, and an oxamide group. These functional groups would impart specific chemical and physical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the acetyl group could undergo nucleophilic acyl substitution reactions, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the oxamide could increase its solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide, as part of quinoxaline derivatives, has been explored for corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) were performed on quinoxalines, revealing a significant relationship between the molecular structure of these compounds and their corrosion inhibition efficiency. This research implies that similar compounds, including the specified chemical, could serve as effective corrosion inhibitors for metals such as copper in aggressive environments like nitric acid media (Zarrouk et al., 2014).

Antimicrobial and Antitubercular Activities

The compound falls within a class of chemicals that have been synthesized and tested for antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones have shown promising results against bacterial, fungal, and tuberculosis-causing agents. This includes a series of synthesized compounds which were evaluated for their effectiveness by various assays, indicating the potential of such compounds in treating infectious diseases (Kumar et al., 2014).

Anticancer Properties

Research into quinoxaline derivatives, including compounds structurally related to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide, has revealed their potential as anticancer agents. Studies focusing on the synthesis, molecular modeling, and biological evaluation of such compounds have identified several with excellent to moderate anti-proliferative activities against various cancer cell lines. This highlights the therapeutic potential of these compounds in oncology, offering new avenues for cancer treatment (Awad et al., 2018).

Enzyme Inhibition for Drug Discovery

Quinoline-based compounds, including those with similarities to the specified chemical, have been assessed for their role as enzyme inhibitors, which is crucial for drug discovery. For instance, the inhibition of monoamine oxidases, enzymes linked to neurological disorders, by quinoline derivatives, offers insights into developing treatments for diseases such as depression and Parkinson's. The selectivity and potency of these inhibitors can lead to novel therapeutic agents, underscoring the versatility of quinoline compounds in medicinal chemistry (Mesiti et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-13(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(27)19(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPIBBJCDGDTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide

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